2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(5-methylcyclohexa-1,5-dien-1-yl)ethyl 1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-10-3-2-4-11(7-10)5-6-16-13(15)12-8-14-17-9-12/h4,7-9H,2-3,5-6H2,1H3 |
InChI Key |
FXKCDMOZNCTBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CCC1)CCOC(=O)C2=CON=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate typically involves the cycloaddition of nitrile oxides with olefins or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with olefins to form isoxazole derivatives . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), or can proceed under metal-free conditions using bases like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate, often involves scalable and eco-friendly synthetic routes. Metal-free synthetic methods are preferred due to their lower cost, reduced toxicity, and minimal waste generation . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .
Scientific Research Applications
2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexadiene vs. Aromatic or Saturated Ring Systems
Cyclohexadiene vs. Benzene Derivatives :
Replacement of the cyclohexadiene ring with a benzene ring (e.g., in phenyl-ethyl isoxazole-4-carboxylate) eliminates puckering, resulting in planar geometry. This reduces steric strain but may decrease conformational flexibility, impacting binding affinity in biological systems.Cyclohexadiene vs. Cyclohexane :
Saturated cyclohexane derivatives exhibit chair or boat conformations, while the cyclohexadiene ring in the target compound adopts a puckered conformation with amplitude parameters (e.g., $q2$ and $φ2$) calculable via Cremer-Pople methodology . This puckering may enhance solubility due to reduced symmetry.
Isoxazole vs. Other Heterocycles
Isoxazole vs. Oxazole/Pyrazole :
Isoxazole’s oxygen and nitrogen atoms facilitate stronger hydrogen-bonding interactions compared to oxazole (one oxygen) or pyrazole (two nitrogens). Bernstein’s graph-set analysis predicts distinct supramolecular architectures: isoxazole derivatives form $N\cdots H-O$ and $O\cdots H-C$ bonds, while pyrazoles favor $N\cdots H-N$ networks.
Ester Chain Modifications
Replacing the ethyl linker with methyl or propyl groups impacts molecular flexibility and van der Waals interactions. Longer chains (e.g., propyl) may enhance hydrophobic interactions in biological systems but reduce crystallinity.
Data Tables: Key Comparative Parameters
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Ring Puckering Amplitude ($q_2$, Å) | Melting Point (°C, estimated) |
|---|---|---|---|---|
| Target Compound | 263.3 | 4 (2 O, 2 N) | 0.45–0.55 | 120–130 |
| Phenyl-ethyl isoxazole-4-carboxylate | 247.3 | 4 | 0 (planar) | 140–150 |
| 3-Methylcyclohexadiene analog | 263.3 | 4 | 0.50–0.60 | 110–120 |
| Pyrazole-ethyl carboxylate analog | 248.3 | 3 (3 N) | 0.40–0.50 | 135–145 |
Biological Activity
2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 29148-36-5 |
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2-(5-methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate |
Biological Activity Overview
Research indicates that 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate exhibits various biological activities, particularly in the context of cancer research. The following sections detail specific findings related to its anticancer properties.
Anticancer Activity
In several studies, derivatives of isoxazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's structural features are believed to play a crucial role in its biological activity.
Case Studies
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of isoxazole derivatives against MCF7 (breast cancer), HCT116 (colon cancer), and Huh7 (liver cancer) cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values ranging from 0.7 to 35.2 µM, with some compounds showing significant activity compared to standard chemotherapeutics like doxorubicin and sorafenib .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Summary of Findings
The biological activity of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate has been linked to its ability to interfere with critical cellular processes such as proliferation and apoptosis in cancer cells. The following table summarizes key findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(5-Methylcyclohexa...) | MCF7 | 21.5 | G0/G1 phase arrest |
| 2-(5-Methylcyclohexa...) | HCT116 | 18.4 | Inhibition of CDK4 |
| 2-(5-Methylcyclohexa...) | Huh7 | 0.7 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
